molecular formula C14H17ClN2O2 B1527880 N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide CAS No. 1315366-89-2

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide

Cat. No.: B1527880
CAS No.: 1315366-89-2
M. Wt: 280.75 g/mol
InChI Key: WDBJHBRZTKCLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide (CAS 1315366-89-2) is a chemical compound supplied with a purity of 95% and a molecular weight of 280.75 g/mol . Its molecular formula is C14H17ClN2O2 . This molecule is a benzamide derivative featuring a piperidine scaffold, a common structural motif in pharmaceuticals and bioactive molecules. Compounds based on the N-(piperidin-4-yl)benzamide structure have been identified as valuable scaffolds in drug discovery research, particularly for their potential to modulate biological pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway, which is a target of interest in cancer research . The 2-chloroacetyl group attached to the piperidine nitrogen makes this compound a versatile synthetic intermediate. This functional group is highly reactive and can be used in further chemical transformations, such as nucleophilic substitution reactions, to create a diverse array of more complex molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for research applications as a building block in medicinal chemistry and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJHBRZTKCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

  • Methods : The piperidine ring, a six-membered saturated nitrogen-containing heterocycle, can be synthesized by:

    • Hydrogenation of pyridine under catalytic conditions.
    • Cyclization reactions of appropriate precursors such as amino alcohols or haloamines.
  • Reaction Conditions : Hydrogenation usually requires a metal catalyst (e.g., Pd/C or Raney nickel) under elevated pressure and temperature to reduce the aromatic pyridine ring to piperidine.

  • Notes : The choice of method depends on availability of starting materials and desired substitution pattern on the piperidine ring.

Introduction of the Chloroacetyl Group

  • Reagents : The chloroacetyl group is introduced by reacting the piperidine derivative with chloroacetyl chloride.

  • Reaction Conditions :

    • Typically performed in an inert organic solvent such as dichloromethane or chloroform.
    • A base such as triethylamine is used to neutralize the hydrochloric acid generated during the acylation.
    • The reaction is carried out at low temperature (0–5 °C) to control the reactivity and minimize side reactions.
  • Mechanism : The nucleophilic nitrogen on the piperidine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond and introducing the chloroacetyl moiety.

Attachment of the Benzamide Group

  • Reagents : The chloroacetyl-piperidine intermediate is reacted with benzoyl derivatives, typically benzoyl chloride or benzamide precursors.

  • Reaction Conditions :

    • This step involves amide bond formation, often under conditions promoting nucleophilic substitution.
    • Coupling agents such as carbodiimides (e.g., DCC) or acid chlorides are used to activate the carboxyl group of benzoic acid derivatives.
    • The reaction is performed in solvents like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.
  • Purification : The product is purified by crystallization or chromatographic techniques to achieve the desired purity.

Industrial Scale Considerations

  • The industrial synthesis follows the same fundamental steps but emphasizes:
    • Optimization of reaction parameters for scale-up.
    • Use of continuous flow reactors to improve safety and efficiency.
    • Implementation of purification protocols such as recrystallization and solvent extraction.
    • Quality control measures including HPLC and NMR to ensure batch consistency.

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Key Notes
1 Piperidine ring formation Hydrogenation of pyridine; metal catalyst Requires pressure, elevated temp.
2 Chloroacetyl group introduction Chloroacetyl chloride, triethylamine, DCM Low temperature (0–5 °C), base used
3 Benzamide group attachment Benzoyl chloride or derivatives, coupling agents Amide bond formation, purification needed

Research Findings and Observations

  • The presence of both the chloroacetyl and benzamide groups in the molecule confers unique chemical reactivity, allowing further functionalization or biological activity modulation.

  • Variations in the synthesis, such as using substituted benzoic acids, can yield derivatives with altered properties.

  • The chloroacetylation step is critical for introducing a reactive site that can participate in further chemical transformations or biological interactions.

  • Safety precautions are important due to the use of reactive acyl chlorides and potential toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry .

Biology

  • Biological Activities : Research indicates that N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide exhibits potential anticancer and antimicrobial properties. Studies have shown that derivatives of this compound can exhibit medium to low micromolar activity against sensitive and resistant cancer cell lines .
  • Mechanism of Action : The compound may interact with specific molecular targets, modulating their activity through enzyme or receptor binding.

Medicine

  • Drug Development : Due to its ability to interact with various biological targets, this compound is being explored as a potential drug candidate for treating conditions such as cancer and infections. Its structural characteristics suggest it could be effective against multiple targets involved in disease pathways .

Industry

  • Pharmaceuticals and Agrochemicals : this compound is utilized in the production of pharmaceuticals and agrochemicals, serving as a building block for the development of new chemical entities.

In Vitro Studies

A study demonstrated that certain piperidine derivatives similar to this compound exhibited significant activity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy .

In Vivo Studies

Research involving animal models has shown that related compounds significantly delayed tumor growth in xenograft models, supporting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia. This activation can result in the induction of apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as p21 and p53 .

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity and Yields: Bulky or polar substituents (e.g., guanidinobenzyl in 17e) correlate with lower yields (~20–25%) due to steric hindrance , while simpler groups like aminobenzyl (e.g., 6e) achieve higher yields (~65%) .
  • Fluorinated analogs (e.g., trifluoromethyl in 7a) exhibit higher molecular weights and are often prioritized for metabolic stability .

CCR5 Antagonist Activity

  • N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide demonstrated potent CCR5 antagonism with an IC₅₀ of 5.35 nM, attributed to its halogenated aromatic and piperidine-allyl motifs .

Antioxidant Activity

  • N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) showed 86.6% and 87.7% inhibition, respectively, in antioxidant assays, highlighting the role of phenolic and methoxy groups .

Cytotoxicity and Differentiation

Structural and Crystallographic Insights

  • N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide () crystallizes with a chair conformation piperidine ring and intermolecular N–H···O hydrogen bonds. These features may stabilize the target compound’s conformation and influence binding interactions .

Biological Activity

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzamides, which are recognized for their diverse pharmacological properties. The synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride followed by acylation with benzoyl chloride. This results in a compound that can interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, including this compound. For instance, a study evaluated a series of N-(piperidine-4-yl)benzamide derivatives, reporting that some exhibited significant antitumor activity against HepG2 liver cancer cells, with IC50 values as low as 0.25 μM. The mechanism involved cell cycle arrest through a p53/p21-dependent pathway, indicating that compounds like this compound could be promising candidates for further development in cancer therapy .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Research has shown that similar piperidine-based compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition may enhance serotonin and dopamine levels, offering therapeutic avenues for conditions such as depression and anxiety .

Mechanistic Insights

Cellular Mechanisms:
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. In particular, studies have demonstrated that related compounds can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to tumor suppression .

Binding Affinity Studies:
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies reveal that the compound may interact favorably with active sites on enzymes related to cancer progression and neurotransmitter metabolism, suggesting a dual role in both oncological and psychiatric applications .

Case Studies

Several case studies illustrate the compound's potential:

  • Hepatocellular Carcinoma: A study found that derivatives similar to this compound effectively inhibited HepG2 cell growth, supporting its role as an antitumor agent.
  • Depression Models: In animal models of depression, related piperidine compounds showed significant improvements in behavioral tests, indicating potential efficacy in treating mood disorders .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntitumorIC50 = 0.25 μM against HepG2 cells
MAO InhibitionPotential for enhancing serotonin levels
HDAC InhibitionModulates gene expression linked to tumor suppression
Neuropharmacological EffectsBehavioral improvements in depression models

Q & A

Q. Optimization Strategies :

  • Vary reaction temperature (0–25°C) to minimize side reactions during chloroacetylation.
  • Use anhydrous solvents (e.g., dichloromethane, THF) to enhance reagent efficiency .
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching times .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or enzyme isoforms .
  • Compound Purity : Impurities >5% can skew IC50 values; validate purity via NMR and LC-MS .
  • Structural Analogues : Subtle substituent changes (e.g., chloroacetyl vs. methoxy groups) drastically alter activity .

Q. Methodological Solutions :

  • Standardize assays using shared protocols (e.g., fixed incubation times, ATP concentration in kinase assays) .
  • Perform structure-activity relationship (SAR) studies to isolate the impact of the chloroacetyl group .
  • Compare data with structurally similar compounds (e.g., N-(piperidin-4-yl)benzamide derivatives) to identify trends .

What methodologies are recommended for characterizing the stability of the chloroacetyl group in this compound under different storage conditions?

Advanced Research Question
The chloroacetyl group is prone to hydrolysis and nucleophilic substitution. Key stability assays include:

  • Accelerated Degradation Studies :
    • Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Test solubility in aqueous buffers (pH 3–9) to assess hydrolytic susceptibility .
  • Spectroscopic Analysis :
    • Track chloroacetyl C-Cl bond stability using FT-IR (peak at ~750 cm⁻¹) .
    • Confirm structural integrity via ¹³C NMR (carbonyl signal at ~170 ppm) .

Q. Storage Recommendations :

  • Store at -20°C under inert gas (argon) to prevent moisture absorption .
  • Use amber vials to avoid photodegradation .

What in vitro assays are most effective for evaluating the enzyme inhibitory potential of this compound?

Basic Research Question

  • Kinase Inhibition Assays : Measure IC50 using ADP-Glo™ kinase assays with recombinant enzymes (e.g., PI3K or MAPK) .
  • Protease Activity Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) to quantify inhibition .
  • Cell-Based Assays : Evaluate antiproliferative effects on cancer cell lines (e.g., HepG2) via MTT assays, comparing results to controls like sorafenib .

Q. Data Interpretation :

  • Normalize results to positive controls (e.g., staurosporine for kinase assays).
  • Perform dose-response curves (1 nM–100 µM) to calculate precise IC50 values .

How can computational modeling be applied to predict the target interactions of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., HDAC or PARP), focusing on the chloroacetyl group’s interaction with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key hydrogen bonds/van der Waals interactions .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogues with enhanced affinity .

Q. Validation :

  • Cross-reference computational predictions with experimental IC50 data .
  • Mutate predicted binding residues (e.g., Ser/Thr to Ala) to confirm mechanistic relevance .

What analytical techniques are critical for confirming the structural integrity of this compound during synthesis?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR: Verify piperidine ring protons (δ 2.5–3.5 ppm) and benzamide aromatic signals (δ 7.2–8.0 ppm) .
    • ¹³C NMR: Confirm carbonyl carbons (amide: ~165 ppm; chloroacetyl: ~170 ppm) .
  • Mass Spectrometry :
    • ESI-MS: Exact mass confirmation (e.g., [M+H]⁺ = 307.1 m/z for C₁₄H₁₆ClN₂O₂) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .

How can researchers mitigate toxicity risks associated with handling this compound in laboratory settings?

Advanced Research Question

  • Safety Protocols :
    • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure .
    • Store in sealed containers labeled with GHS warnings (e.g., acute toxicity, skin irritation) .
  • Waste Disposal :
    • Neutralize chloroacetyl-containing waste with 10% sodium bicarbonate before disposal .
    • Collaborate with certified hazardous waste disposal services for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.